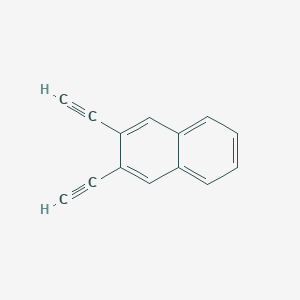![molecular formula C19H23Cl2NO B13354568 N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13354568.png)
N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine is an organic compound characterized by its complex structure, which includes dichloro, methylbenzyl, and butanamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base to form the corresponding ether. This intermediate is then subjected to reductive amination with 2-butanamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}cyclohexanamine
- 3,5-dichloro-N-(4-methyl-2-nitrophenyl)benzamide
Uniqueness
N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H23Cl2NO |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
N-[[3,5-dichloro-2-[(4-methylphenyl)methoxy]phenyl]methyl]butan-2-amine |
InChI |
InChI=1S/C19H23Cl2NO/c1-4-14(3)22-11-16-9-17(20)10-18(21)19(16)23-12-15-7-5-13(2)6-8-15/h5-10,14,22H,4,11-12H2,1-3H3 |
Clé InChI |
ZWPHIZSVAVKZLG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NCC1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


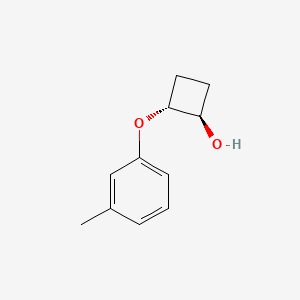
![Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B13354495.png)

![6-(4-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354502.png)
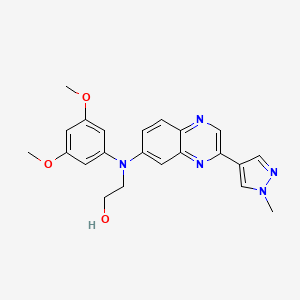
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B13354511.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13354523.png)
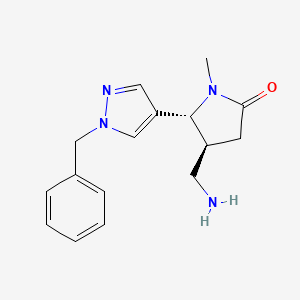
![(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13354530.png)


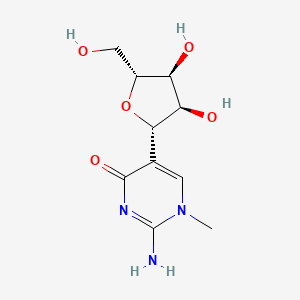
![4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid](/img/structure/B13354556.png)
